![molecular formula C26H22O4 B14163186 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol CAS No. 925900-79-4](/img/structure/B14163186.png)
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with two benzyloxypropynyl groups and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has hydroxyl groups at the 1,3 positions.
Alkylation: The hydroxyl groups are alkylated with 3-(benzyloxy)prop-1-yn-1-yl bromide under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) are used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes with reduced alkyne groups.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its hydroxyl groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol depends on its application:
Enzyme Interactions: The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity.
Pharmacophore: The compound can interact with biological targets through its benzyloxy and alkyne groups, affecting molecular pathways involved in disease processes.
類似化合物との比較
Similar Compounds
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar structure with triazine ring instead of benzene.
1-Methoxy-4-(1-propyn-1-yl)benzene: Contains a methoxy group and a propynyl group on a benzene ring.
2-[3-(benzyloxy)prop-1-yn-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a dioxaborolane ring with similar substituents.
Uniqueness
4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol is unique due to its combination of benzyloxy and hydroxyl groups, which provide a versatile platform for chemical modifications and interactions in various applications.
特性
CAS番号 |
925900-79-4 |
|---|---|
分子式 |
C26H22O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
4,6-bis(3-phenylmethoxyprop-1-ynyl)benzene-1,3-diol |
InChI |
InChI=1S/C26H22O4/c27-25-18-26(28)24(14-8-16-30-20-22-11-5-2-6-12-22)17-23(25)13-7-15-29-19-21-9-3-1-4-10-21/h1-6,9-12,17-18,27-28H,15-16,19-20H2 |
InChIキー |
DRRWUOWAGYTXJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC#CC2=CC(=C(C=C2O)O)C#CCOCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


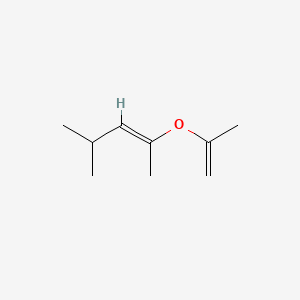
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)

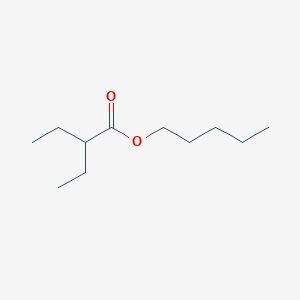
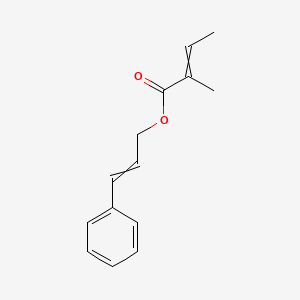
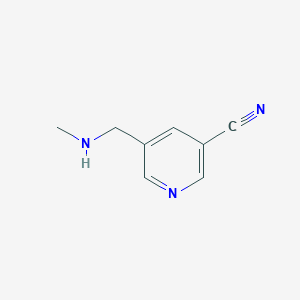


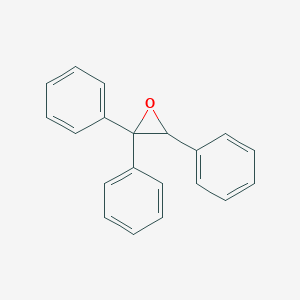
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)

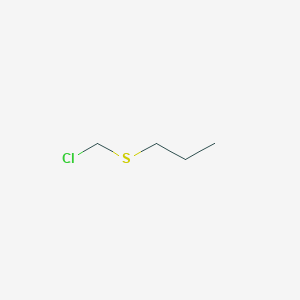
![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
